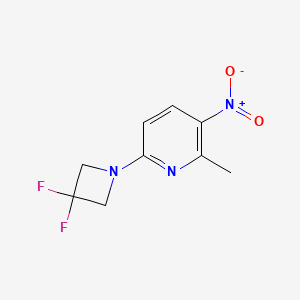
Pyridine, 6-(3,3-difluoro-1-azetidinyl)-2-methyl-3-nitro-
Cat. No. B8335602
M. Wt: 229.18 g/mol
InChI Key: JYRHZVFGRGAEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096614B2
Procedure details


Prepared from 6-chloro-2-methyl-3-nitropyridine and 3,3-difluoroazetidine following the method used to prepare Intermediate 49. LCMS (ES+) 230 (M+H)+, RT 2.57 minutes (method 1).


[Compound]
Name
Intermediate 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[F:12][C:13]1([F:17])[CH2:16][NH:15][CH2:14]1>>[F:12][C:13]1([F:17])[CH2:16][N:15]([C:2]2[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=2)[CH2:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(CNC1)F
|
Step Two
[Compound]
|
Name
|
Intermediate 49
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
LCMS (ES+) 230 (M+H)+, RT 2.57 minutes (method 1)
|
|
Duration
|
2.57 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1(CN(C1)C1=CC=C(C(=N1)C)[N+](=O)[O-])F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
